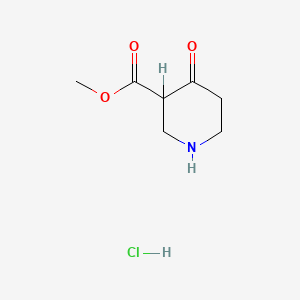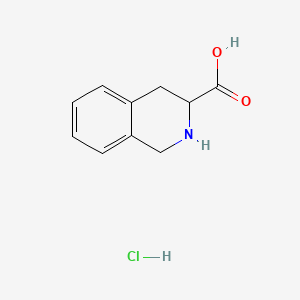
1-(4-Chlorophenyl)-1-Cyclopropanemethanol
Vue d'ensemble
Description
The compound "1-(4-Chlorophenyl)-1-Cyclopropanemethanol" is a chemical that features a cyclopropane ring with a methanol group and a 4-chlorophenyl group attached to it. This structure is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, iodocyclopropylmethanol derivatives, which are structurally related to the compound of interest, can be synthesized via iodohydroxylation of alkylidenecyclopropanes using iodine and water, yielding good to excellent yields . Similarly, trichlorocyclopropane derivatives have been synthesized by reacting (2-chloroprop-1-en-3-yl)sulfides with dichlorocarbene, which is generated from chloroform. This process involves carbenylation of the sulfur atom, followed by a sigmatropic rearrangement and cyclopropanation . These methods provide insights into potential synthetic routes for "1-(4-Chlorophenyl)-1-Cyclopropanemethanol."
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be complex and is often studied using spectroscopic methods such as NMR and X-ray diffraction. For example, the study of trichlorocyclopropane derivatives revealed intramolecular CH-π interactions and the formation of intermolecular halogen bonds . These structural features are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Cyclopropane derivatives undergo various chemical reactions. Flash photolysis of bis(chlorophenylmethyl)cyclopropane can generate radicals and cations through a multi-photon process, which involves ring-opening and proton loss . Additionally, the photochemistry of aromatic halides like 4-chlorophenol can lead to reductive dehalogenation and the formation of aryl cations, which can add to pi nucleophiles . These reactions demonstrate the reactivity of chlorophenyl groups in cyclopropane derivatives and could be relevant to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of halogen atoms and the cyclopropane ring can affect the compound's polarity, boiling point, and stability. Aryloxyphenyl cyclopropyl methanones, which share a similar aryl-cyclopropane motif, have been synthesized and evaluated for their anti-tubercular activities, indicating potential biological activity . Additionally, the ring-opening of donor-acceptor cyclopropanes with acyclic 1,3-diketones has been used for the synthesis of 1,6-dicarbonyl compounds , suggesting that "1-(4-Chlorophenyl)-1-Cyclopropanemethanol" could also undergo similar transformations.
Applications De Recherche Scientifique
Anti-allergic Activities
- Scientific Field: Medicinal Chemistry .
- Summary of Application: A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
- Methods of Application: These derivatives were synthesized and tested for their effects on allergic asthma and allergic itching .
- Results: Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching. Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug .
Synthetic Cathinones
- Scientific Field: Forensic Medicine .
- Summary of Application: The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
- Methods of Application: The structures of these synthetic cathinones were identified using a variety of spectroscopic techniques .
- Results: The results of these analyses were used to identify the structures of these new psychoactive substances .
Preparation of Hydroquinone
- Scientific Field: Organic Chemistry .
- Summary of Application: 4-Chlorophenol, a compound with a similar structure, was once produced on a large scale as a precursor to hydroquinone .
- Methods of Application: It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .
- Results: The resulting 4-Chlorophenol can be used to produce hydroquinone .
Production of Commercial Dye Quinizarin
- Scientific Field: Dye Chemistry .
- Summary of Application: 4-Chlorophenol is a classic precursor, upon reaction with phthalic anhydride, to quinizarin .
- Methods of Application: The commercial dye quinizarin is produced by the reaction of phthalic anhydride and 4-chlorophenol followed by hydrolysis of the chloride .
- Results: The resulting quinizarin is used as a commercial dye .
Synthesis of Clofibrate
- Scientific Field: Pharmaceutical Chemistry .
- Summary of Application: Clofibrate, a drug for controlling the high cholesterol and triacylglyceride level in the blood, is derived from 4-chlorophenol .
- Methods of Application: The specific synthesis process is not mentioned, but it involves the use of 4-chlorophenol .
- Results: The resulting clofibrate is used as a medication to control high cholesterol and triacylglyceride levels .
Antiviral Activity
- Scientific Field: Medicinal Chemistry .
- Summary of Application: Certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application: These derivatives were synthesized and tested for their antiviral activity .
- Results: Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Orientations Futures
This would involve discussing potential future research directions, such as new applications for the compound, or new methods of synthesizing it.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZFRSZKNNOKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230759 | |
| Record name | 1-(p-Chlorophenyl)cyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-1-Cyclopropanemethanol | |
CAS RN |
80866-81-5 | |
| Record name | 1-(4-Chlorophenyl)cyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Chlorophenyl)cyclopropanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(p-Chlorophenyl)cyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50230759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-chlorophenyl)cyclopropanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



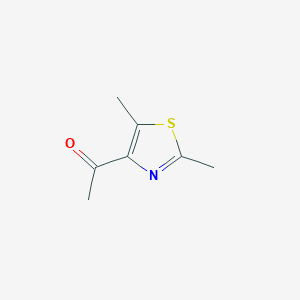
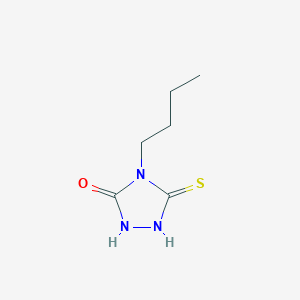
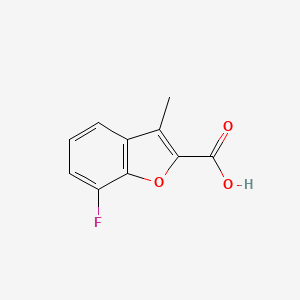

![ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B1299737.png)





